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Compound of Interest

Compound Name: Anticancer agent 122

Cat. No.: B15138354

Technical Support Center: GIM-122 First-in-Human
Program

Disclaimer: GIM-122 is a hypothetical investigational compound. The following information is
provided for illustrative purposes to guide researchers on a typical first-in-human (FIH) dose
escalation strategy for a novel agent. All protocols and strategies must be adapted and
approved by relevant institutional review boards (IRBs) and regulatory agencies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed starting dose for GIM-122 and how was it determined?

Al: The proposed starting dose for the GIM-122 first-in-human study is 10 mg, administered
orally once daily. This dose was determined based on comprehensive preclinical toxicology
studies in two species (rat and dog). The starting dose is set at 1/10th of the No-Observed-
Adverse-Effect-Level (NOAEL) observed in the most sensitive species (dog), after conversion
to a Human Equivalent Dose (HED). This approach provides a conservative safety margin for
the initial patient cohort.

Q2: What is the dose escalation design for the GIM-122 study?

A2: The study will employ a standard 3+3 cohort design, a widely accepted and conservative
method for FIH trials. The study will begin with a cohort of 3 patients at the starting dose. The
decision to escalate to the next dose level, expand the current cohort, or declare the Maximum
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Tolerated Dose (MTD) depends on the incidence of Dose-Limiting Toxicities (DLTS) observed
during the first 28-day cycle.

Q3: What are the criteria for a Dose-Limiting Toxicity (DLT)?

A3: ADLT is a predefined, clinically significant adverse event that is considered unacceptable
and likely related to the study drug. For the GIM-122 trial, DLTs are defined based on the
National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE v5.0). A
summary of key DLT criteria is provided in the data tables section. The DLT evaluation period is
the first 28-day treatment cycle.

Q4: How is the Maximum Tolerated Dose (MTD) defined in this study?

A4: The MTD is defined as the highest dose level at which fewer than 33% of patients (i.e., O or
1 out of a cohort of up to 6 patients) experience a DLT. The dose level immediately below the
one that causes DLTs in two or more patients in a cohort of three to six will be declared the
MTD. This dose will then be recommended for Phase 2 studies (Recommended Phase 2 Dose,
RP2D), pending review of all available safety, pharmacokinetic (PK), and pharmacodynamic
(PD) data.

Q5: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) endpoints?

A5: Key PK endpoints include Cmax (maximum concentration), Tmax (time to Cmax), AUC
(area under the curve), and drug half-life (t*2). These will be assessed to understand the
absorption, distribution, metabolism, and excretion of GIM-122. The primary PD endpoint is the
measurement of target engagement, specifically the inhibition of phosphorylated GIM-122
target protein in surrogate tissues (e.g., Peripheral Blood Mononuclear Cells - PBMCs). These
markers will help establish a relationship between drug exposure and biological activity.

Troubleshooting Guides
Issue 1: Unexpected Grade 2+ toxicity is observed in the first patient at a new dose level.
o Immediate Action: Dosing for the remaining two patients in the cohort should be held. The

patient experiencing the toxicity must be monitored closely, and the event managed
according to the protocol's safety guidelines.
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* Investigation:

o Assess Causality: The investigator must assess the likelihood that the adverse event is
related to GIM-122.

o Review Patient Data: Check for confounding factors, such as concomitant medications,
co-morbidities, or protocol deviations.

o Await DLT Evaluation: The event must be followed for the full 28-day DLT window to
determine if it meets formal DLT criteria.

o Resolution: If the event is deemed a DLT, the cohort will be expanded to six patients at the
same dose level. If a second patient in the expanded cohort experiences a DLT, this dose
level will be considered to have exceeded the MTD, and the previous dose level will be
declared the MTD.

Issue 2: High inter-patient variability is observed in pharmacokinetic (PK) parameters.
* Investigation:

o Confirm Sample Integrity: Verify that all PK samples were collected, processed, and stored
according to the protocol. Check for any temperature excursions or delays.

o Review Dosing Records: Confirm that all patients received the correct dose at the
prescribed times. Check for any reported issues with administration (e.g., vomiting after
dose).

o Analyze Patient Demographics: Evaluate factors that can influence drug metabolism, such
as age, weight, liver/kidney function, and genetic polymorphisms in drug-metabolizing
enzymes (if relevant data is collected).

e Resolution: Document all findings thoroughly. If variability is linked to a correctable factor
(e.g., administration with or without food), the protocol may be amended for future cohorts.
High variability may necessitate a larger expansion cohort to better characterize the PK
profile at the RP2D.
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Issue 3: Pharmacodynamic (PD) assays show no significant target engagement at a dose level
that is producing toxicities.

 Investigation:

o Validate Assay Performance: Re-run quality controls for the PD assay to ensure it is
performing within specifications. Confirm the stability of the biomarker in collected
samples.

o Check Sample Timing: Ensure that PD samples were collected at the appropriate time
points relative to dosing to capture the expected biological effect.

o Re-evaluate Mechanism: Consider the possibility of off-target toxicities. The observed
adverse events may not be related to the intended mechanism of action.

e Resolution: This scenario suggests a narrow therapeutic window. The MTD may be
determined by off-target effects rather than on-target toxicity. A thorough review by the Safety
Monitoring Committee is required to decide whether to continue dose escalation or halt the
study.

Data Presentation

Table 1: Proposed Dose Escalation Cohorts for GIM-122

GIM-122 Dose (mg,

Cohort Dose Level QD) Number of Patients
1 1 5 (De-escalation if 36
needed)
2 1 (Starting) 10 3-6
3 2 20 3-6
4 3 40 3-6
5 4 80 3-6
6 5 120 3-6
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Table 2: Definition of Key Dose-Limiting Toxicities (DLTS)

Toxicity Type DLT Criteria (CTCAE v5.0)

Hematological Grade 4 Neutropenia lasting > 7 days

Febrile Neutropenia (Grade = 3 Neutropenia

with fever)

Grade 4 Thrombocytopenia or Grade 3 with

significant bleeding

Grade = 3 non-hematological toxicity (excluding
Non-Hematological alopecia, nausea/vomiting that is well-controlled

with supportive care)

Any Grade 3+ liver enzyme (ALT/AST) elevation

with concurrent Grade 2+ bilirubin elevation

Failure to recover from drug-related toxicity to <

Grade 1 by the start of the next cycle

Table 3: Sample Collection Schedule for PK and PD Analysis (Cycle 1)
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Day S PK Sample PD Sample
(Plasma) (PBMCs)

Day 1 Pre-dose X X

0.5h post-dose X

1h post-dose X X

2h post-dose X

4h post-dose X X

8h post-dose X

24h post-dose X X

Day 8 Pre-dose X X

Day 15 Pre-dose X X

Day 28 Pre-dose X X

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Sample Processing and Analysis

o Collection: Collect 4 mL of whole blood in a K2-EDTA (lavender top) tube at the time points
specified in Table 3.

e Processing: Within 30 minutes of collection, centrifuge the sample at 1,500 x g for 15
minutes at 4°C.

 Aliquoting: Using a fresh pipette for each sample, carefully transfer the supernatant (plasma)
into two pre-labeled 1.5 mL cryovials.

o Storage: Immediately freeze the plasma aliquots at -80°C.

e Analysis: Plasma concentrations of GIM-122 will be determined using a validated Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The lower limit of
guantification (LLOQ) for the assay is 0.1 ng/mL.
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Protocol 2: Phospho-Target (p-Target) Assay for PD Assessment in PBMCs

e PBMC Isolation: Collect 8 mL of whole blood in a CPT (Cell Preparation Tube). Within 2
hours, centrifuge at 1,800 x g for 20 minutes at room temperature. The PBMC layer will be
isolated according to the tube manufacturer's instructions.

e Cell Lysis: Immediately lyse the isolated PBMCs with a proprietary lysis buffer containing
phosphatase and protease inhibitors to preserve protein phosphorylation states.

e Protein Quantification: Determine the total protein concentration of the lysate using a BCA
(Bicinchoninic Acid) assay.

e Immunoassay: Analyze the level of phosphorylated target protein using a validated
electrochemiluminescence (ECL)-based immunoassay (e.g., Meso Scale Discovery).
Normalize the phospho-target signal to the total target protein signal for each sample.

o Data Reporting: Report the results as a percentage of p-Target inhibition relative to the pre-
dose baseline sample for each patient.

Visualizations
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Start Cohort
(n=3 patients)
at Dose Level X

Observe for DLTs
in Cycle 1 (28 days)

1 of 3 Patients
Has DLT

0 of 3 Patients
Have DLT

Expand Cohort to 6 Patients
at Dose Level X

>2 of 3 Patients

Have DLT

Observe for DLTs
in new 3 patients

0 of 3 new patients 21 of 3 new patients
have DLT has DLT
(Total: 1 of 6) (Total: 22 of 6)

Escalate to MTD Exceeded
Dose Level X+1 Dose Level X is Toxic

Declare Dose Level X-1
as MTD
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« To cite this document: BenchChem. [Dose escalation strategy for GIM-122 in first-in-human
studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15138354#dose-escalation-strategy-for-gim-122-in-
first-in-human-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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